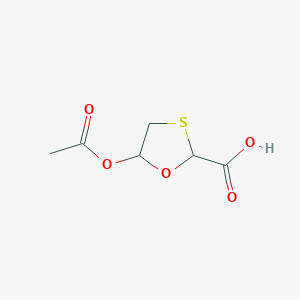
5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid, also known by its CAS Number 440105-45-3, is a sulfur-containing heterocyclic building block . It is related to Lamivudine .
Molecular Structure Analysis
The molecular formula of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is C6H8O5S . Its molecular weight is 192.19 . The SMILES string isCC(=O)O[C@@H]1CSC@HC(O)=O . Physical And Chemical Properties Analysis
The melting point of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is 110-112 °C . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Biomass-Derived Chemicals in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as key intermediates for synthesizing a range of pharmaceuticals. Its functional groups allow for diverse chemical reactions, contributing to cleaner, cost-effective drug synthesis processes. Applications include direct drug synthesis, derivative synthesis for drug release mechanisms, and the formation of pharmaceutical intermediates (Zhang et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including acetic, propionic, and butyric acids, are key in biotechnological applications, particularly as microbial inhibitors in fermentation processes. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).
Antioxidant and Antimicrobial Activities
Studies on natural carboxylic acids from plants, such as benzoic, cinnamic, and caffeic acids, reveal significant antioxidant and antimicrobial activities. These activities vary based on structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).
Functional Materials and Fuels from Biomass
Carboxylic acids derived from biomass, such as 5-hydroxymethylfurfural (HMF), demonstrate the potential for creating sustainable polymers, functional materials, and fuels. HMF, produced from hexose carbohydrates and lignocellulose, serves as a platform chemical for synthesizing a wide array of industrially relevant compounds, showcasing the role of carboxylic acids in green chemistry and sustainability (Chernyshev et al., 2017).
Novel Carboxylic Acid Bioisosteres in Drug Design
The development of carboxylic acid bioisosteres highlights the ongoing innovation in drug design. These bioisosteres are engineered to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and metabolic instability. By modifying the carboxylate moiety, medicinal chemists aim to improve the pharmacological profile of drugs, indicating the potential applications of novel carboxylic acid derivatives in therapeutic development (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)
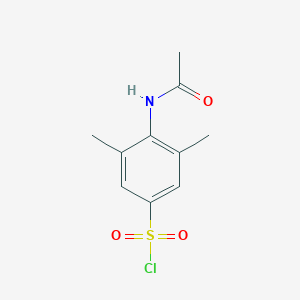
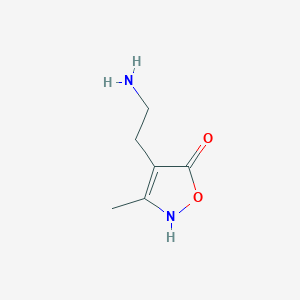
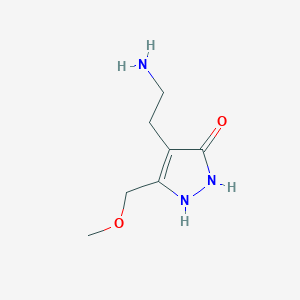
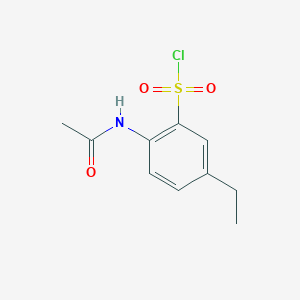
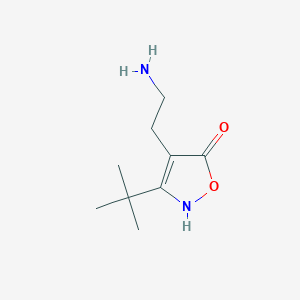

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)